molecular formula C24H35N2P B3284962 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole CAS No. 794527-14-3

2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole

Cat. No.: B3284962
CAS No.: 794527-14-3
M. Wt: 382.5 g/mol
InChI Key: ZRVANNJGPCSNAH-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole is an organophosphorus compound that has garnered significant interest in the field of chemistry due to its unique structure and versatile applications. This compound is characterized by the presence of a dicyclohexylphosphino group attached to a mesityl-substituted imidazole ring. The combination of these functional groups imparts unique chemical properties, making it a valuable ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole typically involves the reaction of 1-mesityl-1H-imidazole with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a base such as potassium tert-butoxide to facilitate the formation of the phosphine-imidazole bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

    Coordination: The compound acts as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of the phosphine group.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can react with the imidazole ring under basic conditions.

    Coordination: Transition metals like palladium, platinum, and gold are used to form metal-ligand complexes with this compound.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted imidazole derivatives.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole primarily involves its role as a ligand in catalytic processes. The compound coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The dicyclohexylphosphino group provides steric bulk and electronic properties that enhance the reactivity and selectivity of the metal center. The mesityl-substituted imidazole ring further stabilizes the complex and influences the overall catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another phosphine ligand with similar steric and electronic properties.

    2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in cross-coupling reactions.

    1,2-Bis(dicyclohexylphosphino)ethane: A bidentate ligand with applications in asymmetric catalysis.

Uniqueness

2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole stands out due to its unique combination of a mesityl-substituted imidazole ring and a dicyclohexylphosphino group. This combination imparts distinct steric and electronic properties, making it a versatile ligand in various catalytic processes. Its ability to form stable complexes with transition metals and its influence on the reactivity and selectivity of these complexes highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

dicyclohexyl-[1-(2,4,6-trimethylphenyl)imidazol-2-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N2P/c1-18-16-19(2)23(20(3)17-18)26-15-14-25-24(26)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h14-17,21-22H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVANNJGPCSNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN=C2P(C3CCCCC3)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696508
Record name 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794527-14-3
Record name 2-(Dicyclohexylphosphanyl)-1-(2,4,6-trimethylphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.6 ml of TMEDA (15 mmol.) are added to a suspension of 1.86 g (10 mmol.) of N-mesitylimidazole in 30 ml of hexane. 6.25 ml of 1.6 molar n-butyllithium solution (10 mmol.) are added at room temperature. The mixture is then heated for 2.5 hours at reflux temperature (solution 1). In another flask, 2.2 ml (10 mmol.) of dicyclohexylchlorophosphane are mixed with 20 ml of hexane and heated to 60° C. (solution 2). The boiling solution 1 is then slowly transferred into solution 2, which is at 60° C., by means of a cannula. The mixture is then boiled for a further 1 hour at reflux, the solution is cooled, and 20 ml of degassed water are added thereto. The organic phase is filtered off over magnesium sulfate. The solution is concentrated in vacua; 30 ml of pentane are added thereto, and the mixture is boiled for 1 hour at reflux. The product precipitates in crystalline form at −30° C. and is filtered off while cold. Yield: 2.48 g (65%)
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.2 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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